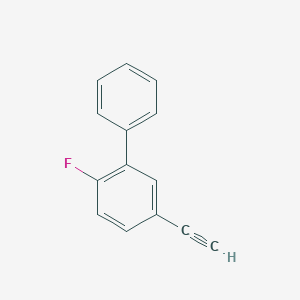

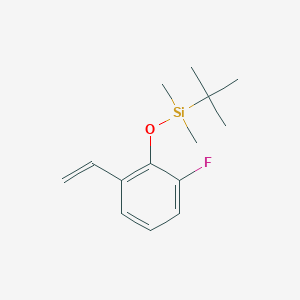

tert-Butyl(2-fluoro-6-vinylphenoxy)dimethylsilane

Overview

Description

tert-Butyl(2-fluoro-6-vinylphenoxy)dimethylsilane is an organosilicon compound that features a tert-butyl group, a fluoro-substituted phenoxy group, and a vinyl group attached to a dimethylsilane moiety

Preparation Methods

The synthesis of tert-Butyl(2-fluoro-6-vinylphenoxy)dimethylsilane typically involves the reaction of 2-fluoro-6-vinylphenol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

- Reaction Scheme:

- 2-fluoro-6-vinylphenol + tert-butyl(dimethyl)silyl chloride → this compound + HCl

- Reaction Conditions:

- Solvent: Anhydrous dichloromethane or tetrahydrofuran

- Temperature: Room temperature to 0°C

- Duration: 2-4 hours

Chemical Reactions Analysis

tert-Butyl(2-fluoro-6-vinylphenoxy)dimethylsilane can undergo various chemical reactions, including:

- Oxidation:

- The vinyl group can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).

- Reduction:

- The vinyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

- Substitution:

- The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

- Hydrosilylation:

- The vinyl group can undergo hydrosilylation with various silanes in the presence of a platinum catalyst to form new silicon-carbon bonds.

Scientific Research Applications

tert-Butyl(2-fluoro-6-vinylphenoxy)dimethylsilane has several applications in scientific research:

- Materials Science:

- It is used as a precursor for the synthesis of silicon-containing polymers and copolymers, which have applications in coatings, adhesives, and sealants.

- Organic Synthesis:

- The compound serves as a building block for the synthesis of more complex organosilicon compounds and functionalized silanes.

- Medicinal Chemistry:

- It is investigated for its potential use in drug delivery systems due to its ability to form stable silicon-carbon bonds and its biocompatibility.

- Catalysis:

- The compound is used in the development of new catalysts for organic transformations, particularly in hydrosilylation and cross-coupling reactions.

Mechanism of Action

The mechanism of action of tert-Butyl(2-fluoro-6-vinylphenoxy)dimethylsilane in various reactions involves the activation of the vinyl group and the fluoro-substituted phenoxy group. The vinyl group can participate in addition reactions, while the fluoro group can undergo nucleophilic substitution. The tert-butyl and dimethylsilane groups provide steric protection and stability to the molecule, enhancing its reactivity and selectivity in various transformations.

Comparison with Similar Compounds

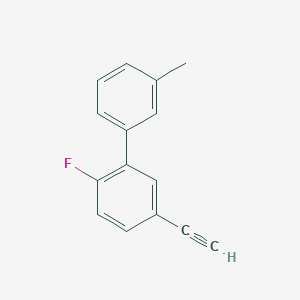

tert-Butyl(2-fluoro-6-vinylphenoxy)dimethylsilane can be compared with other similar compounds such as:

- tert-Butyl(2-fluorophenoxy)dimethylsilane:

- Lacks the vinyl group, making it less reactive in addition reactions.

- tert-Butyl(2-vinylphenoxy)dimethylsilane:

- Lacks the fluoro group, reducing its potential for nucleophilic substitution reactions.

- tert-Butyl(2-chloro-6-vinylphenoxy)dimethylsilane:

- Contains a chloro group instead of a fluoro group, which can lead to different reactivity and selectivity in substitution reactions.

The unique combination of the tert-butyl, fluoro, and vinyl groups in this compound provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name |

tert-butyl-(2-ethenyl-6-fluorophenoxy)-dimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21FOSi/c1-7-11-9-8-10-12(15)13(11)16-17(5,6)14(2,3)4/h7-10H,1H2,2-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGSZCBXIDVAUFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=C(C=CC=C1F)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21FOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[6-(4-Methanesulfonyl-phenyl)-pyridin-3-yl]-methanol](/img/structure/B8155747.png)

![5-bromo-1-({[2-(trimethylsilyl)ethyl]oxy}methyl)-1H-indole](/img/structure/B8155805.png)